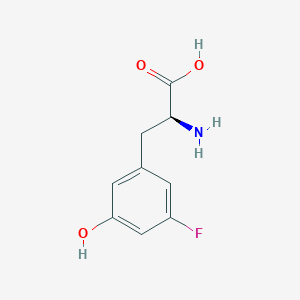
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and L-alanine.
Formation of Schiff Base: The aldehyde group of 3-fluoro-5-hydroxybenzaldehyde reacts with the amino group of L-alanine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 2-amino-3-(3-fluoro-5-hydroxyphenyl)propylamine.
Substitution: Formation of 3-methoxy-5-hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3-methyl-5-hydroxyphenyl)propanoic acid
Uniqueness
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs.
Propiedades
Fórmula molecular |
C9H10FNO3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
SMVXELKDUVBXNV-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C=C(C=C1O)F)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=C(C=C(C=C1O)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


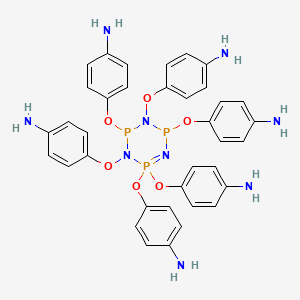
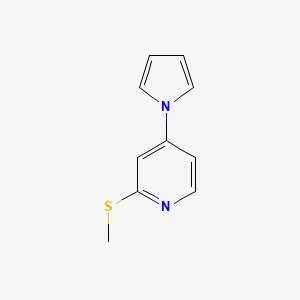
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)

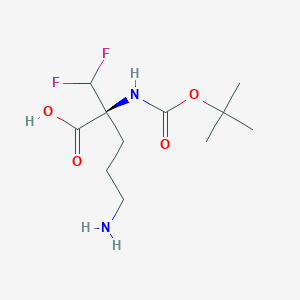
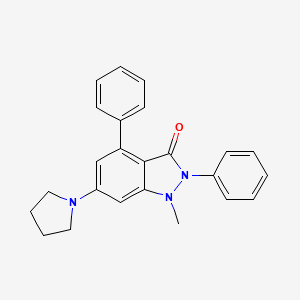
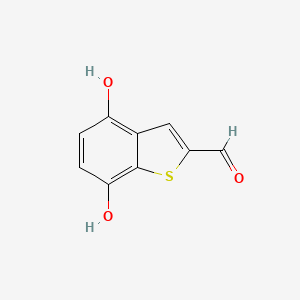
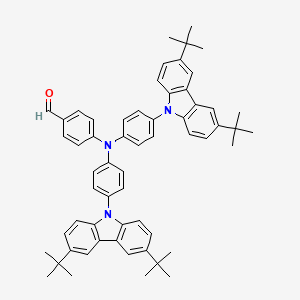

![4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one](/img/structure/B12520034.png)
![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)

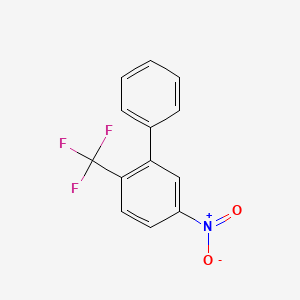
![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
